CSTSMLKAC (disulfide)

Catalog No.
S12835926
CAS No.
M.F
C36H64N10O13S3
M. Wt
941.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
CSTSMLKAC (disulfide)

Product Name

CSTSMLKAC (disulfide)

IUPAC Name

(4R,7S,10S,13S,16S,19S,22S,25S,28R)-28-amino-10-(4-aminobutyl)-22-[(1R)-1-hydroxyethyl]-19,25-bis(hydroxymethyl)-7-methyl-13-(2-methylpropyl)-16-(2-methylsulfanylethyl)-6,9,12,15,18,21,24,27-octaoxo-1,2-dithia-5,8,11,14,17,20,23,26-octazacyclononacosane-4-carboxylic acid

Molecular Formula

C36H64N10O13S3

Molecular Weight

941.2 g/mol

InChI

InChI=1S/C36H64N10O13S3/c1-17(2)12-23-32(54)40-21(8-6-7-10-37)30(52)39-18(3)28(50)45-26(36(58)59)16-62-61-15-20(38)29(51)43-25(14-48)34(56)46-27(19(4)49)35(57)44-24(13-47)33(55)41-22(9-11-60-5)31(53)42-23/h17-27,47-49H,6-16,37-38H2,1-5H3,(H,39,52)(H,40,54)(H,41,55)(H,42,53)(H,43,51)(H,44,57)(H,45,50)(H,46,56)(H,58,59)/t18-,19+,20-,21-,22-,23-,24-,25-,26-,27-/m0/s1

InChI Key

WPNRMGBBCPHBJC-QJRNWJQSSA-N

Canonical SMILES

CC1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC(C)C)CCSC)CO)C(C)O)CO)N)C(=O)O

Isomeric SMILES

C[C@H]1C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCCN)CC(C)C)CCSC)CO)[C@@H](C)O)CO)N)C(=O)O

CSTSMLKAC (disulfide) is a cyclic peptide characterized by its unique amino acid sequence, which includes cysteine residues that form disulfide bonds. This structural feature is crucial for its stability and biological activity. The cyclic nature of CSTSMLKAC enhances its resistance to enzymatic degradation, making it a valuable candidate in various biochemical applications. The disulfide linkage contributes to the peptide's conformational rigidity, allowing it to maintain a specific three-dimensional structure necessary for its interactions with biological targets .

Primarily involving the formation and reduction of disulfide bonds. The oxidation of thiol groups from cysteine residues leads to the formation of disulfide bonds, which can be reversed by reduction, typically using reducing agents like dithiothreitol or tris(2-carboxyethyl)phosphine. This reversible reaction is significant in biological systems where redox states can influence protein function and interactions .

The biological activity of CSTSMLKAC is notable for its role in targeted delivery systems and therapeutic applications. Studies have shown that this peptide can facilitate selective targeting of ischemic tissues, such as those found in heart diseases. Its ability to home in on specific tissues enhances the efficacy of drug delivery systems, particularly in conditions where localized treatment is essential . Additionally, CSTSMLKAC has been explored for its potential in enhancing cellular uptake of therapeutic agents due to its interaction with cell surface receptors .

The synthesis of CSTSMLKAC can be achieved through various methods, including solid-phase peptide synthesis (SPPS) and solution-phase synthesis. SPPS allows for precise control over the sequence and structure of the peptide, facilitating the incorporation of disulfide bonds during or after synthesis. Recent advancements in redox-click chemistry have also provided new strategies for synthesizing disulfide-linked peptides by utilizing sulfonyl fluorides as oxidants, which offer high selectivity and yield .

CSTSMLKAC has diverse applications across biomedical fields:

  • Drug Delivery: Its ability to target ischemic tissues makes it suitable for delivering therapeutic agents directly to affected areas.
  • Diagnostic Tools: The peptide can be used in imaging techniques to visualize specific tissues or pathological conditions.
  • Biomaterials: CSTSMLKAC can be incorporated into hydrogels and other biomaterials for tissue engineering applications due to its biocompatibility and stability .

Interaction studies involving CSTSMLKAC focus on its binding affinity to various receptors and proteins. Research has demonstrated that the cyclic structure enhances binding specificity compared to linear peptides. These studies often employ techniques such as surface plasmon resonance (SPR) and enzyme-linked immunosorbent assays (ELISA) to quantify interactions and assess the biological implications of these bindings in therapeutic contexts .

CSTSMLKAC shares similarities with other cyclic peptides that also contain disulfide bonds. Here are some comparable compounds:

Compound NameStructureUnique Features
Cyclic RGD PeptidesContains arginine-glycine-aspartic acid motifKnown for integrin binding, enhancing cell adhesion
Thrombin-Binding PeptideCyclic structure with specific binding sitesTargets thrombin for anticoagulant therapies
BacitracinCyclic polypeptide with multiple amino acidsAntibacterial properties, used as a topical antibiotic

CSTSMLKAC's uniqueness lies in its specific targeting capabilities for ischemic tissues, which is not a primary function of many other cyclic peptides. Its design allows for enhanced stability and targeted delivery, making it particularly useful in cardiovascular applications compared to more general-purpose cyclic peptides .

XLogP3

-4.6

Hydrogen Bond Acceptor Count

18

Hydrogen Bond Donor Count

14

Exact Mass

940.38164565 g/mol

Monoisotopic Mass

940.38164565 g/mol

Heavy Atom Count

62

Dates

Modify: 2024-08-10

Explore Compound Types